molecular formula C21H22N2O4 B14947019 3-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14947019
M. Wt: 366.4 g/mol
InChI Key: SIYFMYZTKOEEHU-HTXNQAPBSA-N
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Description

4-benzoyl-3-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that belongs to the class of pyrrolones Pyrrolones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-3-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-5-phenyl-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common method involves the condensation of benzoyl chloride with a suitable amine to form an intermediate, which is then cyclized to form the pyrrolone ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of automated systems to monitor and control the reaction parameters is crucial to ensure consistency and quality of the final product. Purification steps such as recrystallization or chromatography are often employed to isolate the compound from any impurities.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-3-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of benzoyl derivatives, while reduction can yield various alcohols.

Scientific Research Applications

4-benzoyl-3-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-benzoyl-3-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-benzoyl-3-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-5-phenyl-1,5-dihydro-2H-pyrrol-2-one apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

(4E)-1-[2-(2-hydroxyethylamino)ethyl]-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C21H22N2O4/c24-14-12-22-11-13-23-18(15-7-3-1-4-8-15)17(20(26)21(23)27)19(25)16-9-5-2-6-10-16/h1-10,18,22,24-25H,11-14H2/b19-17+

InChI Key

SIYFMYZTKOEEHU-HTXNQAPBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCNCCO

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCNCCO

Origin of Product

United States

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